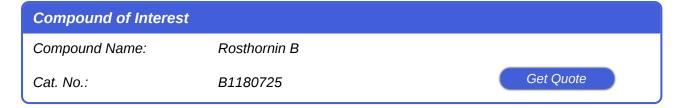


Comparison Guide: Synthesis and Biological Evaluation of Tamandarin B Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activity of Tamandarin B analogs. Tamandarins are cyclodepsipeptides isolated from marine tunicates that have demonstrated potent antitumor, antiviral, and immunosuppressive activities. Their structural similarity to the didemnins, with didemnin B being the first marine natural product to enter human clinical trials in the United States, makes their analogs promising candidates for drug development.[1] The primary mechanism of action for this class of compounds is the inhibition of protein synthesis. This guide summarizes the cytotoxicity of various Tamandarin B analogs against several cancer cell lines and provides detailed experimental protocols for their synthesis and biological evaluation.

Data Presentation: Comparative Cytotoxicity of Tamandarin B Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of Tamandarin B and its synthetic analogs against a panel of human cancer cell lines. The data is extracted from the work of Adrio et al. (2007), published in the Journal of Organic Chemistry. The cell lines used for the evaluation were P388 (murine leukemia), A549 (human lung carcinoma), HT-29 (human colon adenocarcinoma), and MEL-28 (human melanoma).



Compound	Modificatio n	P388 (ng/mL)	A549 (ng/mL)	HT-29 (ng/mL)	MEL-28 (ng/mL)
Tamandarin B	Natural Product	1.5	2.5	2.5	2.5
Analog 1	N,O-Me2Tyr5 replaced with N-MePhe5	0.8	1.5	1.5	1.5
Analog 2	N,O-Me2Tyr5 replaced with N- MeNaphth5	>5000	>5000	>5000	>5000
Analog 3	Thr6 replaced with Ser6	0.8	1.5	1.5	1.5
Analog 4	Thr6 replaced with Abu6	0.4	0.8	0.8	0.8
Doxorubicin	(Reference Drug)	30	100	100	200

Data sourced from Adrio, J., Cuevas, C., Manzanares, I., & Joullié, M. M. (2007). Total synthesis and biological evaluation of tamandarin B analogues. The Journal of organic chemistry, 72(14), 5129–5138.

Experimental Protocols

A highly convergent synthesis strategy was employed for the preparation of the Tamandarin B macrocycle, with the key macrolactamization step occurring at the Pro4-N,O-Me2-Tyr5 junction. This approach has been shown to be higher yielding than previous methods.

Representative Synthesis of the Tamandarin B Macrocycle:

 Fragment Synthesis: The linear precursor is synthesized from three main fragments: N,O-Me2-Tyr-Thr, a norstatine derivative, and a Pro-Leu-Hiv unit.



- Fragment Coupling: The fragments are coupled using standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine).
- Deprotection: Protecting groups (e.g., Benzyl groups) are removed via hydrogenation.
- Macrolactamization: The linear precursor is cyclized to form the macrocycle using HATU (1[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
 hexafluorophosphate) and NMM (N-Methylmorpholine) in acetonitrile. This step has been
 optimized to achieve yields of up to 65%.[1][2]
- Side Chain Attachment: The side chain is attached to the macrocycle hydrochloride salt in the presence of BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and NMM.

The in vitro cytotoxicity of the synthesized analogs was determined using the Sulforhodamine B (SRB) assay. This colorimetric assay measures cell density based on the measurement of cellular protein content.

Detailed Protocol:

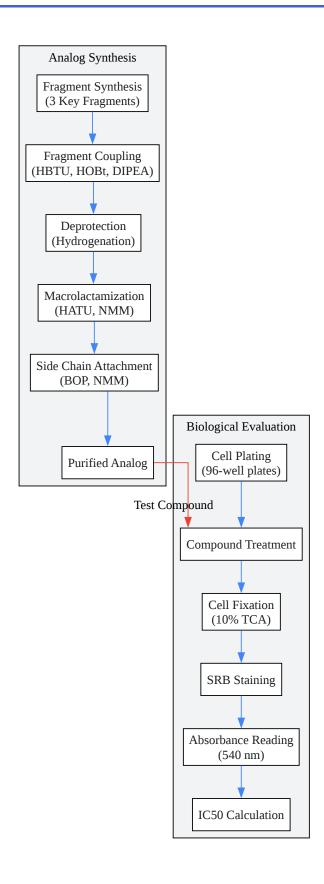
- Cell Plating: Adherent cancer cell lines (P388, A549, HT-29, MEL-28) are seeded in 96-well microtiter plates at an appropriate density and incubated for 24 hours.
- Compound Treatment: Cells are treated with the Tamandarin B analogs at various concentrations and incubated for a further 48-72 hours.
- Cell Fixation: The culture medium is removed, and the cells are fixed by adding 50-100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates are then incubated at 4°C for at least 1 hour.
- Staining: After washing away the TCA, 50-100 μ L of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.
- Washing: Unbound dye is removed by washing the plates multiple times with 1% (v/v) acetic
 acid.



- Solubilization: The plates are air-dried, and 100-200 μ L of 10 mM Tris base solution is added to each well to solubilize the protein-bound dye.
- Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Mandatory Visualizations

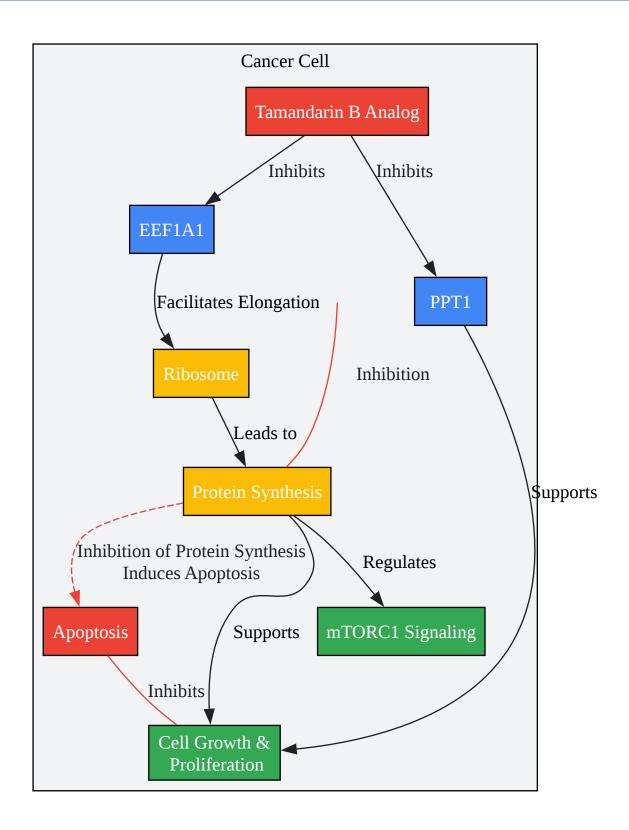




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Caption: Workflow for the synthesis and cytotoxic evaluation of Tamandarin B analogs.





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References

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- 2. Synthesis and biological evaluation of tamandarin B analogues PubMed [pubmed.ncbi.nlm.nih.gov]
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